molecular formula C46H68O6 B1264697 1'-Hydroxy-gamma-carotene glucoside

1'-Hydroxy-gamma-carotene glucoside

Cat. No. B1264697
M. Wt: 717 g/mol
InChI Key: WWXDXMCAUBHMOT-JBFWJIDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Hydroxy-gamma-carotene glucoside is a xanthophyll.

Scientific Research Applications

Carotenoid Pigments in Myxobacteria

Research on Myxobacterium Sorangium compositum revealed the presence of various carotenoid glycosides, including compounds similar to 1'-Hydroxy-gamma-carotene glucoside. These pigments, such as 1′,2′-dihydro-1′-hydroxy-torulene glucoside ester and 1′,2′-dihydro-3,1′-dihydroxy-torulene rhamnoside, contribute to the understanding of carotenoid diversity in microbial life (Kleinig et al., 2004).

Carotenoid Glycosyl Esters in Marine Microorganisms

In a study of marine microorganisms, specifically Fusarium strain T-1, researchers isolated and identified a variety of carotenoid glycosyl esters, including neurosporaxanthin beta-D-glucopyranoside. This work contributes to the broader knowledge of carotenoid derivatives in aquatic ecosystems (Sakaki et al., 2002).

Hydroxynitrile Glucosides in Plants

The presence of beta- and gamma-hydroxynitrile glucosides in plants, structurally related to cyanogenic glucosides but non-toxic, was investigated. These compounds, including variations similar to 1'-Hydroxy-gamma-carotene glucoside, offer insights into the chemical defense mechanisms in plants (Bjarnholt et al., 2008).

Biosynthesis of Hydroxy Carotenoids

Research into the biosynthesis of various hydroxy carotenoids, including 1'-Hydroxy-gamma-carotene, was conducted in Escherichia coli transformants. This study provides valuable information about the synthetic pathways of uncommon carotenoids, which can have potential applications in biotechnology and medicine (Albrecht et al., 1997).

properties

Product Name

1'-Hydroxy-gamma-carotene glucoside

Molecular Formula

C46H68O6

Molecular Weight

717 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C46H68O6/c1-33(18-11-12-19-34(2)21-15-25-37(5)28-29-39-38(6)27-17-30-45(39,7)8)20-13-22-35(3)23-14-24-36(4)26-16-31-46(9,10)52-44-43(50)42(49)41(48)40(32-47)51-44/h11-15,18-25,28-29,40-44,47-50H,16-17,26-27,30-32H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,29-28+,33-18+,34-19+,35-22+,36-24+,37-25+/t40-,41-,42+,43-,44+/m1/s1

InChI Key

WWXDXMCAUBHMOT-JBFWJIDASA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C

synonyms

OH-gamma-carotene glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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